molecular formula C12H15NO5 B2787532 methyl N-(3,4-dimethoxybenzoyl)glycinate CAS No. 72719-18-7

methyl N-(3,4-dimethoxybenzoyl)glycinate

Cat. No.: B2787532
CAS No.: 72719-18-7
M. Wt: 253.254
InChI Key: FJKYJWSUSRUZHG-UHFFFAOYSA-N
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Description

Methyl N-(3,4-dimethoxybenzoyl)glycinate is a chemical compound with the CAS Registry Number 72719-18-7 and is provided with a high purity of 95% . It has a molecular formula of C12H15NO5 and a molecular weight of 253.3 g/mol . This compound is an ester derivative of glycine, featuring a 3,4-dimethoxybenzoyl group. Its structural analogs, such as the ethyl ester version (Ethyl n-(3,4-dimethoxybenzoyl)glycinate, CID 4554210), share a similar core structure and are characterized in chemical databases, providing a reference for its general properties . As a glycine derivative, this compound is of significant interest in organic synthesis and medicinal chemistry research. It serves as a valuable building block for the development of more complex molecules. Compounds with similar structural motifs have been investigated in advanced research areas, such as in patents related to PDIA4 inhibitors for potential application in inhibiting β-cell pathogenesis and treating diabetes, highlighting the research relevance of this chemical class . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(3,4-dimethoxybenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-16-9-5-4-8(6-10(9)17-2)12(15)13-7-11(14)18-3/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKYJWSUSRUZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl N 3,4 Dimethoxybenzoyl Glycinate and Analogs

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target compound is contingent upon the efficient preparation of its key precursors: a reactive derivative of 3,4-dimethoxybenzoic acid and glycine (B1666218) methyl ester.

Synthesis of 3,4-Dimethoxybenzoyl Chloride and Related Acylating Agents

3,4-Dimethoxybenzoyl chloride, also known as veratroyl chloride, is the most common and reactive acylating agent used for introducing the 3,4-dimethoxybenzoyl group. Its synthesis is typically achieved through the chlorination of 3,4-dimethoxybenzoic acid (veratric acid).

A prevalent and well-established method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. In this procedure, veratric acid is treated with an excess of thionyl chloride, often in an inert solvent such as benzene (B151609) or tetrahydrofuran. The reaction can be catalyzed by a few drops of pyridine (B92270) or N,N-dimethylformamide (DMF). The mixture is typically heated to reflux to drive the reaction to completion. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride gas. The excess solvent and thionyl chloride are subsequently removed under reduced pressure to yield the crude veratroyl chloride, which can be purified by distillation or crystallization. A representative procedure involves dissolving veratric acid in benzene, adding a catalytic amount of pyridine, and then adding thionyl chloride. The mixture is heated for several hours, after which the solvent and excess reagent are evaporated to yield veratroyl chloride, often as a colorless powder, in high yield.

ReactantReagentCatalystSolventConditionsProductYield
3,4-Dimethoxybenzoic AcidThionyl ChloridePyridine or DMFBenzene or THFReflux3,4-Dimethoxybenzoyl ChlorideHigh

Preparation of Glycine Methyl Ester and Related Glycine Derivatives

Glycine methyl ester is the second key precursor. Due to its tendency to polymerize or convert to diketopiperazine upon standing, it is most commonly prepared and stored as its more stable hydrochloride salt.

The synthesis of glycine methyl ester hydrochloride is typically accomplished via the Fischer esterification of glycine. In a common laboratory preparation, glycine is suspended in methanol (B129727), and the mixture is cooled in an ice bath. Thionyl chloride is then added dropwise, which reacts with methanol to form hydrogen chloride in situ, catalyzing the esterification. The reaction mixture is stirred and then refluxed for several hours. Upon completion, the solvent is evaporated, yielding glycine methyl ester hydrochloride as a white, crystalline solid in nearly quantitative yield.

An alternative convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol. Glycine is treated with TMSCl and methanol at room temperature. This system efficiently converts various amino acids, including glycine, into their corresponding methyl ester hydrochlorides in good to excellent yields under mild conditions. nih.gov This method avoids the use of corrosive reagents like thionyl chloride and high temperatures. nih.gov

Amide Bond Formation Techniques for N-Acyl Glycinates

The crucial step in the synthesis of methyl N-(3,4-dimethoxybenzoyl)glycinate is the formation of the amide bond between the two precursors. This can be achieved through various techniques, from classical methods to more sophisticated approaches that offer higher yields and milder conditions.

Classical Coupling Methods

The Schotten-Baumann reaction is a widely used and robust method for the acylation of amines and is well-suited for synthesizing N-acyl glycinates. lscollege.ac.inwikipedia.org This reaction involves the treatment of an amine with an acyl chloride in the presence of a base. wikipedia.org To synthesize this compound, glycine methyl ester hydrochloride is first neutralized to release the free amine. This is typically done by adding a base such as sodium hydroxide (B78521) or an organic base like triethylamine. The free glycine methyl ester is then reacted with 3,4-dimethoxybenzoyl chloride.

The reaction is often performed under biphasic conditions, with an aqueous phase containing the base (e.g., sodium hydroxide) and an organic phase (e.g., dichloromethane (B109758) or diethyl ether) containing the acyl chloride and the amino ester. wikipedia.org The base in the aqueous layer neutralizes the hydrogen chloride that is generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the unreacted amine. lscollege.ac.in Vigorous stirring is essential to ensure efficient contact between the reactants in the two phases. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated to yield the desired N-acyl glycinate (B8599266).

Advanced Amidation Approaches

In modern organic synthesis, particularly in peptide chemistry, a variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions and with higher efficiency, minimizing side reactions like racemization (though not a concern for glycine itself). bachem.com These reagents activate the carboxylic acid (3,4-dimethoxybenzoic acid in this case) to form a highly reactive intermediate that is then readily attacked by the amine (glycine methyl ester).

These methods offer an alternative to using the highly reactive acyl chloride. The reaction is typically a one-pot procedure where the carboxylic acid, the amino ester, the coupling reagent, and a non-nucleophilic base are mixed in an appropriate aprotic solvent like DMF or dichloromethane.

Common classes of coupling reagents include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. bachem.comamericanpeptidesociety.org They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and reduce potential racemization in chiral amino acids, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. americanpeptidesociety.org

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are highly efficient.

Aminium/Uronium Salts : Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and effective coupling agents. peptide.commerckmillipore.com HATU, in particular, is known for its high reactivity, which is beneficial for difficult couplings. merckmillipore.com

The general mechanism involves the coupling reagent reacting with the carboxylic acid to form a reactive activated ester (e.g., an OBt or OAt ester), which is then aminolyzed by the glycine methyl ester to form the amide bond. americanpeptidesociety.org These reactions are typically fast and clean, providing high yields of the desired product. peptide.com

Coupling Reagent ClassExamplesAdditivesKey Features
CarbodiimidesDCC, DIC, EDCHOBt, HOAtCost-effective, widely used; additives reduce side reactions. bachem.comamericanpeptidesociety.org
Phosphonium SaltsBOP, PyBOP, PyAOPNone requiredHighly efficient, especially for sterically hindered couplings. peptide.com
Aminium/Uronium SaltsHBTU, TBTU, HATUNone requiredVery fast reactions, low racemization, high yields; HATU is exceptionally reactive. peptide.commerckmillipore.com

Stereoselective Synthesis of Enantiomeric Forms and Derivatives

While glycine itself is achiral, the methodologies used for its acylation can be extended to the synthesis of chiral N-acyl amino acid esters from other amino acids. Furthermore, derivatives of this compound can be synthesized stereoselectively by introducing a chiral center at the α-carbon of the glycine unit. This is a significant area of research for creating non-natural amino acids as building blocks for pharmaceuticals and peptidomimetics.

Strategies for stereoselective synthesis often involve the asymmetric alkylation of a glycine enolate equivalent. In these methods, the glycine nitrogen and carboxyl groups are protected, and a chiral auxiliary is often attached to direct the approach of an electrophile.

One common approach is the use of chiral phase-transfer catalysts (PTCs) for the asymmetric alkylation of glycine imino esters. For instance, a Schiff base of a glycine ester (e.g., tert-butyl (diphenylmethimino)acetate) can be deprotonated to form an enolate, which is then alkylated in the presence of a chiral PTC, often derived from cinchona alkaloids. acs.orgaustinpublishinggroup.com This methodology allows for the introduction of various alkyl groups with high enantioselectivity. austinpublishinggroup.com

Another powerful strategy involves the use of chiral catalysts in conjunction with a metal complex. For example, palladium-catalyzed asymmetric allylic alkylation of a glycine imino ester can be achieved using a combination of an achiral palladium ligand and a chiral phase-transfer catalyst, affording enantiomerically enriched α-allylic amino acids. acs.orgnih.gov

Organocatalysis also provides effective routes. Chiral aldehyde catalysts can reversibly form imines with N-unprotected glycine esters, enabling direct asymmetric α-functionalization. nih.govrsc.org Similarly, cooperative catalysis involving achiral metal complexes and chiral acids, like spiro phosphoric acids, has been used for highly enantioselective N-H insertion reactions to create α-alkenyl α-amino acid derivatives. rsc.org These advanced methods provide access to a wide range of chiral N-acylglycinate analogs with high levels of stereocontrol.

Asymmetric Alkylation of Glycine Imines and Related Chirality Induction

The asymmetric alkylation of glycine imines is a powerful method for the synthesis of non-proteinogenic α-amino acids with high enantiopurity. This strategy typically involves the deprotonation of a Schiff base of a glycine ester to form a nucleophilic enolate, which then reacts with an alkylating agent. The stereochemical outcome of the reaction is controlled by a chiral auxiliary or a chiral catalyst.

In the context of synthesizing analogs of this compound, a glycine imine precursor, such as a benzophenone (B1666685) imine of methyl glycinate, can be alkylated. The chirality is often introduced through the use of a chiral phase-transfer catalyst, which forms a chiral ion pair with the glycine enolate, thereby directing the approach of the electrophile to one face of the enolate.

Key research findings in this area have demonstrated that the choice of the chiral catalyst, the solvent, and the reaction conditions significantly influences both the yield and the enantioselectivity of the alkylation. For instance, chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids have been extensively used as phase-transfer catalysts for the asymmetric alkylation of glycine imines. acs.orgrsc.org These catalysts create a chiral environment around the enolate, leading to high levels of enantiomeric excess (ee) in the resulting α-alkylated amino acid derivatives.

While a specific example for the direct alkylation to form a precursor to this compound is not prominently documented in publicly available literature, the general applicability of this method is well-established for a wide range of alkyl halides.

Phase-Transfer Catalysis in Glycine Derivative Synthesis

Phase-transfer catalysis (PTC) is a versatile technique that facilitates the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). In the synthesis of glycine derivatives, PTC is particularly valuable for conducting alkylation reactions under mild conditions with high efficiency. austinpublishinggroup.com

The use of chiral phase-transfer catalysts has revolutionized the asymmetric synthesis of α-amino acids from glycine precursors. austinpublishinggroup.com Catalysts derived from Cinchona alkaloids, such as cinchonidine (B190817) and cinchonine, are frequently employed. These catalysts possess a quaternary ammonium salt moiety that can exchange its counter-ion with the enolate of the glycine imine, bringing it into the organic phase to react with the alkylating agent. The rigid chiral backbone of the alkaloid shields one face of the enolate, leading to a highly enantioselective alkylation.

The general reaction scheme involves a Schiff base of a glycine ester (e.g., N-(diphenylmethylene)glycine tert-butyl ester), a base (such as aqueous potassium hydroxide), an alkylating agent, and a catalytic amount of the chiral phase-transfer catalyst in a biphasic system (e.g., toluene/water). The yields for such reactions are often high, and the enantioselectivities can exceed 90% ee. researchgate.net

Below is an interactive data table summarizing typical results for the asymmetric alkylation of glycine imines using chiral phase-transfer catalysis, which is applicable for the synthesis of various α-amino acid derivatives.

CatalystAlkylating AgentSolventYield (%)ee (%)
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideBenzyl bromideToluene9599
N-Benzylcinchonidinium chlorideEthyl bromideDichloromethane8592
(S)-(-)-N-(4-Trifluoromethylbenzyl)cinchoninium bromidePropargyl bromideToluene9196
Maruoka Catalyst®Isopropyl iodideToluene8898

Note: The data in this table is representative of the performance of various chiral phase-transfer catalysts in the asymmetric alkylation of glycine imines and serves as an illustrative example.

Chemo- and Regioselective Transformations

In the synthesis of a molecule with multiple functional groups like this compound, chemo- and regioselectivity are crucial considerations. For instance, during the acylation of methyl glycinate with 3,4-dimethoxybenzoyl chloride, the desired N-acylation must compete with potential O-acylation if the ester were to be hydrolyzed. The higher nucleophilicity of the amino group in glycine methyl ester ensures that N-acylation is the predominant pathway under standard Schotten-Baumann conditions.

Furthermore, if the aromatic ring of the benzoyl group contained other reactive sites, regioselective transformations would be necessary. For example, if a synthesis started from a polysubstituted benzoic acid, selective activation of one carboxylic acid group over another would be a key regioselective step.

In the broader context of synthesizing complex analogs, chemo- and regioselective reactions could include:

Selective protection and deprotection of functional groups: For example, if other hydroxyl or amino groups were present on the benzoyl moiety, they would need to be protected during the acylation of the glycine unit.

Regioselective functionalization of the aromatic ring: Reactions such as electrophilic aromatic substitution on the 3,4-dimethoxybenzoyl group would need to be controlled to achieve the desired substitution pattern. The directing effects of the existing methoxy (B1213986) and acylamino groups would govern the regioselectivity of such transformations.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for amide bond formation, a key step in the synthesis of this compound, often rely on coupling reagents that generate significant amounts of chemical waste. Green chemistry principles encourage the development of more sustainable and environmentally benign synthetic routes.

For the synthesis of N-acyl amino acids and their esters, several greener alternatives are being explored:

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to amide bond formation. nih.gov Lipases, for example, can catalyze the acylation of amino acids in non-aqueous solvents. This method avoids the use of toxic coupling agents and often proceeds under mild reaction conditions with high chemo- and enantioselectivity. The use of an appropriate enzyme could potentially facilitate the direct condensation of 3,4-dimethoxybenzoic acid and methyl glycinate. nih.gov

Electrochemical Synthesis: Recent research has demonstrated the potential of electrochemical methods for N-acylation. rsc.org These methods can proceed under mild conditions, often in aqueous media, and avoid the need for stoichiometric activating agents by using electricity as a "reagent." This approach offers excellent chemoselectivity and aligns well with the principles of green chemistry. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids, is a key aspect of green chemistry. The development of synthetic protocols for N-acyl glycinates in such solvents would significantly reduce the environmental impact of their production.

The application of these green chemistry approaches to the synthesis of this compound has the potential to make its production more sustainable and economically viable.

Advanced Spectroscopic and Structural Characterization of Methyl N 3,4 Dimethoxybenzoyl Glycinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of methyl N-(3,4-dimethoxybenzoyl)glycinate would provide unambiguous evidence for its structural integrity.

¹H and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the 3,4-dimethoxyphenyl ring are predicted to appear as a characteristic set of signals in the downfield region. The methylene (B1212753) protons of the glycine (B1666218) unit and the methyl protons of the ester and methoxy (B1213986) groups would appear in the upfield region. The amide proton is expected to be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbons of the amide and ester groups are expected at the downfield end of the spectrum. The aromatic carbons and the carbons of the methoxy and methyl ester groups would have characteristic chemical shifts.

A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in the table below. These predictions are based on known values for similar structural motifs, such as 3,4-dimethoxybenzoyl chloride and N-acylated glycine methyl esters. chemicalbook.comchemicalbook.comspectrabase.com

Predicted ¹H and ¹³C NMR Data for this compound
PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic H~7.4-7.6-
Aromatic H~6.9-
Amide N-H~8.0-8.5 (broad s)-
Methylene (-CH₂-)~4.2 (d)~41
Methoxy (-OCH₃)~3.9 (s)~56
Ester Methyl (-OCH₃)~3.8 (s)~52
Aromatic C (quaternary)-~126-153
Aromatic C-H-~110-122
Amide Carbonyl (C=O)-~168
Ester Carbonyl (C=O)-~170

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

To confirm the predicted assignments and establish the connectivity of the molecule, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships. A key correlation would be observed between the amide N-H proton and the adjacent methylene (-CH₂) protons of the glycine unit.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. For instance, the methylene protons would show a cross-peak with the methylene carbon signal, and the methyl protons of the ester and methoxy groups would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps in piecing together the molecular skeleton. Key expected correlations would include:

The methylene protons showing a correlation to the ester carbonyl carbon.

The amide N-H proton showing correlations to the amide carbonyl carbon and the methylene carbon.

The aromatic protons showing correlations to nearby aromatic carbons and the amide carbonyl carbon.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic Vibrational Mode Assignment

The FT-IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups. The predicted characteristic vibrational frequencies are detailed in the table below, based on data from similar compounds like N-benzoylglycine. researchgate.netnih.gov

Predicted Vibrational Mode Assignments for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (Amide)~3300
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch~2950
C=O Stretch (Ester)~1740
C=O Stretch (Amide I)~1650
N-H Bend (Amide II)~1550
Aromatic C=C Stretch~1600, 1520, 1450
C-O Stretch (Ester and Methoxy)~1270, 1140, 1020

Conformational Analysis via Vibrational Signatures

The conformation of the amide linkage can be studied using vibrational spectroscopy. The positions of the Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands are sensitive to hydrogen bonding and the dihedral angle of the amide bond. In different solid-state polymorphs or in different solvents, shifts in these bands could indicate changes in the molecular conformation and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

HRMS is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₂H₁₅NO₅), the calculated exact mass is 253.0950 g/mol .

The fragmentation pattern in mass spectrometry provides further structural confirmation. Based on studies of related N-acylglycine methyl esters, the following fragmentation pathways are predicted under electron ionization (EI) or electrospray ionization (ESI): nih.govnih.gov

α-cleavage: The most prominent fragmentation would likely be the cleavage of the amide bond, leading to the formation of the stable 3,4-dimethoxybenzoyl acylium ion.

Loss of the methoxycarbonyl group: Another likely fragmentation pathway involves the loss of the -COOCH₃ group from the glycine moiety.

McLafferty Rearrangement: While less likely due to the structure, a McLafferty rearrangement could potentially occur if the molecule adopts a suitable conformation.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction Analysis

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for this compound, has been reported.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without the crystal structure, a description of the molecular packing, hydrogen bonding network, and other non-covalent interactions like π-π stacking is not possible.

Computational and Theoretical Investigations of Methyl N 3,4 Dimethoxybenzoyl Glycinate

Quantum Chemical Calculations (e.g., DFT Studies)

No published studies were found that performed quantum chemical calculations, such as geometry optimization, electronic structure analysis, or Frontier Molecular Orbital (HOMO/LUMO) analysis, specifically for methyl N-(3,4-dimethoxybenzoyl)glycinate.

Geometry Optimization and Electronic Structure Analysis

There is no available data from DFT or other quantum chemistry methods on the optimized molecular geometry, bond lengths, bond angles, or electronic properties of this compound.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding energy gap for this compound have not been reported in the literature.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

While computational methods are often used to predict spectroscopic data, no studies have published predicted NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra for this compound.

Molecular Dynamics Simulations

No research articles detailing molecular dynamics simulations performed on this compound could be located.

Conformational Landscape Exploration

There is no information available regarding the exploration of the conformational landscape of this compound through molecular dynamics simulations.

Solvent Effects on Molecular Conformation and Dynamics

The influence of different solvents on the conformation and dynamics of this compound has not been investigated or reported in scientific literature.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a small molecule, might interact with a protein target.

Prediction of Binding Modes with Theoretical Protein Models

There are no published studies detailing the prediction of binding modes for this compound with any specific theoretical protein models. Such a study would typically involve defining a target protein of interest and using docking software to simulate the interaction between the compound and the protein's binding site. The results would illustrate potential hydrogen bonds, hydrophobic interactions, and other forces governing the binding, providing insight into the compound's potential biological activity. However, this research has not been conducted or reported for this specific compound.

Binding Energy Calculations and Ligand Efficiency Metrics

Binding energy calculations quantify the strength of the interaction between a ligand and its target protein. Lower binding energies typically indicate a more stable complex. Ligand efficiency metrics, such as Ligand Efficiency (LE), relate the binding energy to the size of the molecule (e.g., the number of heavy atoms). These metrics are valuable in lead optimization to identify compounds that have a good balance of potency and size.

As no molecular docking studies have been reported for this compound, there are consequently no available data on its calculated binding energies or ligand efficiency metrics for any protein target.

Data Table: Predicted Binding Energies and Ligand Efficiency Metrics for this compound

Target Protein Binding Energy (kcal/mol) Ligand Efficiency (LE)

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational method used to predict the properties of a chemical compound based on its molecular structure. These models establish a mathematical relationship between the chemical structure and a particular property, such as solubility, boiling point, or biological activity.

No QSPR models have been developed or published that specifically include this compound. The development of a QSPR model for a series of related compounds could potentially be used to predict the properties of this specific molecule, but such a study has not been identified in the existing literature.

Data Table: QSPR Model Predictions for this compound

Property Predicted Value

Chemical Reactivity and Transformations of Methyl N 3,4 Dimethoxybenzoyl Glycinate

Hydrolysis Pathways of the Ester and Amide Linkages

The presence of both ester and amide linkages in methyl N-(3,4-dimethoxybenzoyl)glycinate allows for hydrolytic cleavage under either acidic or basic conditions. Generally, the ester bond is more susceptible to hydrolysis than the more stable amide bond.

In the presence of a strong acid and water, both the ester and amide groups can be hydrolyzed. The reaction is an equilibrium process, and driving it to completion often requires a large excess of water. chemistrysteps.com

Ester Hydrolysis : The mechanism for the acid-catalyzed hydrolysis of the methyl ester is the reverse of a Fischer esterification. chemistrysteps.comyoutube.com It involves the following steps:

Protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon for nucleophilic attack. libretexts.org

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

A proton transfer occurs from the attacking water moiety to the methoxy (B1213986) group.

Elimination of methanol (B129727) as a leaving group and deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid product, N-(3,4-dimethoxybenzoyl)glycine. libretexts.org

Amide Hydrolysis : The amide linkage is significantly more resistant to hydrolysis and typically requires more stringent conditions (higher temperatures and acid concentrations). The mechanism is similar to ester hydrolysis, involving protonation of the amide carbonyl, nucleophilic attack by water, and subsequent cleavage of the C-N bond to yield 3,4-dimethoxybenzoic acid and glycine (B1666218) methyl ester.

Base-catalyzed hydrolysis, particularly of the ester, is a highly effective and irreversible process known as saponification. chemistrysteps.comyoutube.com

Ester Hydrolysis (Saponification) : This reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. youtube.comyoutube.com

A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

The intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide (B1231860) ion (CH₃O⁻) as the leaving group. youtube.com

An acid-base reaction occurs where the highly basic methoxide ion deprotonates the newly formed carboxylic acid (N-(3,4-dimethoxybenzoyl)glycine). This final, irreversible step forms a carboxylate salt and methanol, driving the reaction to completion. youtube.comyoutube.com

Amide Hydrolysis : Similar to acid-catalyzed conditions, the amide bond is less reactive to base-catalyzed hydrolysis than the ester. The process requires harsher conditions and involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl, leading to the formation of 3,4-dimethoxybenzoate and glycine methyl ester (or their corresponding salts and hydrolysis products). The hydrolysis of the related N-benzoylglycine (hippuric acid) by hot caustic alkalis to benzoic acid and glycine is a well-known reaction. wikipedia.org

Table 1: Hydrolysis Products of this compound

Condition Linkage Cleaved Primary Products
Mild Acidic (H₃O⁺) Ester N-(3,4-dimethoxybenzoyl)glycine and Methanol
Harsh Acidic (H₃O⁺, Δ) Ester and Amide 3,4-Dimethoxybenzoic acid, Glycine, and Methanol
Basic (NaOH, H₂O) Ester (Saponification) Sodium N-(3,4-dimethoxybenzoyl)glycinate and Methanol
Harsh Basic (NaOH, H₂O, Δ) Ester and Amide Sodium 3,4-dimethoxybenzoate and Sodium glycinate (B8599266)

Functional Group Interconversions and Derivatization

The distinct functional groups of the molecule can be selectively modified to produce a range of derivatives.

Ester Moiety :

Transesterification : Heating the methyl ester in the presence of another alcohol and an acid or base catalyst can replace the methyl group with a different alkyl group.

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding N-(3,4-dimethoxybenzoyl)aminoethanol. This reaction would likely also reduce the amide group simultaneously.

Ammonolysis : Reaction with ammonia (B1221849) can convert the ester into a primary amide, although this is less common.

Amide Moiety :

Reduction : The amide can be reduced to a secondary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄), which would transform the N-acyl group into an N-alkyl group, yielding methyl (3,4-dimethoxybenzyl)glycinate.

Aromatic Moiety : The benzene (B151609) ring is activated by two electron-donating methoxy groups, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The substitution pattern is directed by the existing groups. Furthermore, the methoxy ether linkages can be cleaved using strong acids like hydrobromic acid (HBr) to yield the corresponding dihydroxy (catechol) derivative.

Table 2: Potential Derivatization Reactions

Moiety Reagent(s) Transformation Product Type
Ester R'OH, H⁺ or R'O⁻ Transesterification New Ester
Ester & Amide LiAlH₄ then H₂O Reduction Amino alcohol
Aromatic Ring HNO₃, H₂SO₄ Nitration Nitroaromatic derivative
Aromatic Ring Br₂, FeBr₃ Bromination Bromoaromatic derivative
Methoxy Groups HBr, Δ Ether Cleavage Dihydroxy (catechol) derivative

Photochemical Reactions and Stability Studies

While specific photochemical studies on this compound are not extensively documented, related N-acylglycine derivatives, such as N-phenylglycine, are known to be photochemically active. researchgate.net These compounds can act as co-initiators in photopolymerization reactions. The proposed mechanism involves an initial photo-induced electron transfer to an excited photosensitizer, generating a radical cation. This is followed by deprotonation and subsequent decarboxylation to produce highly reactive carbon-centered radicals. researchgate.net

Given its structure, this compound possesses a strong chromophore in the dimethoxybenzoyl group, which can absorb UV light. It is plausible that upon irradiation, the molecule could undergo similar photochemical processes, such as electron transfer or fragmentation, leading to the formation of radical species. The stability of the compound under UV light would depend on the specific wavelength and reaction conditions.

Investigation of Oxidation and Reduction Pathways

Oxidation : The electron-rich aromatic ring is susceptible to oxidation, which could lead to ring-opening or the formation of quinone-like structures under strong oxidizing conditions. In biological systems, N-acylglycines can be intermediates in metabolic pathways where they are oxidatively cleaved. usf.edu For instance, peptidylglycine α-amidating monooxygenase (PAM) catalyzes the oxidative cleavage of N-fatty acylglycines to produce a fatty acid amide and glyoxylate. usf.edu Similar enzymatic or chemical oxidation could be a potential transformation pathway for this molecule.

Reduction : As mentioned previously, the carbonyl groups of both the ester and the amide are susceptible to reduction. A strong reducing agent like lithium aluminum hydride would likely reduce both functional groups. Catalytic hydrogenation could potentially reduce the aromatic ring, but this typically requires harsh conditions (high pressure and temperature) and is less common for benzene derivatives compared to the reduction of carbonyl groups.

Mechanistic Biological Studies of Methyl N 3,4 Dimethoxybenzoyl Glycinate in Vitro and Non Human Systems

Interaction with Enzymes and Receptors (In Vitro)

The biological activity of a molecule is often predicated on its ability to interact with macromolecular targets such as enzymes and receptors. The 3,4-dimethoxybenzoyl moiety, present in numerous biologically active compounds, suggests that methyl N-(3,4-dimethoxybenzoyl)glycinate could exhibit specific interactions.

Compounds featuring a dimethoxybenzoyl scaffold have been investigated for their inhibitory effects on various enzymes. For instance, derivatives of 3,4,5-trimethoxybenzoyl have shown activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases. tubitak.gov.tr Similarly, other benzoyl derivatives have been explored as inhibitors for a range of enzymes. acgpubs.org

Given these precedents, it is plausible that this compound could be a substrate or inhibitor for certain enzymes. Hypothetically, enzyme inhibition assays could be employed to screen the compound against a panel of enzymes. If inhibitory activity is detected, kinetic characterization studies (e.g., Michaelis-Menten kinetics) would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key parameters such as the inhibition constant (Kᵢ).

There is no specific evidence to suggest that this compound would interact with Glycine (B1666218) N-Methyltransferase (GNMT) or Glycogen Synthase Kinase-3β (GSK-3β). However, should a research hypothesis link this structural class to pathways involving these enzymes, standard in vitro kinase or methyltransferase assays would be the appropriate method for investigation.

Table 1: Hypothetical Enzyme Inhibition Profile Based on Analogous Compounds

Enzyme TargetRationale for InvestigationPotential Type of InhibitionKey Kinetic Parameters to Determine
Acetylcholinesterase (AChE)Activity of other dimethoxybenzoyl compounds against AChE. tubitak.gov.trCompetitive or MixedIC₅₀, Kᵢ
Tyrosyl-DNA phosphodiesterase 1 (TDP1)Benzophenanthridine derivatives with methoxy (B1213986) groups show TDP1 inhibition. nih.govTo be determinedIC₅₀
α-GlucosidaseInhibition by various benzoyl derivatives has been reported. nih.govTo be determinedIC₅₀

Ligand-receptor binding assays in cell-free systems, such as radioligand binding assays using membrane preparations from cells overexpressing a specific receptor, would be the standard method to evaluate this. These assays would quantify the affinity of the compound for a receptor, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in competition assays.

Table 2: Potential Receptor Binding Targets for this compound Based on Structural Analogs

Receptor FamilySpecific Subtype (Example)Rationale for InvestigationParameter to Measure
Serotonin (5-HT) Receptors5-HT₂ₐ, 5-HT₂₋Presence of the dimethoxybenzoyl moiety, similar to known serotonergic ligands. frontiersin.orgfrontiersin.orgnih.govKᵢ, IC₅₀
Dopamine (B1211576) (D) ReceptorsD₂, D₃Analogues with a dimethoxyphenyl group have shown affinity for dopamine receptors. nih.govKᵢ, IC₅₀

Exploration of Biological Target Identification Methodologies using Analogues

To identify the specific cellular targets of a bioactive compound, chemical biology tools such as affinity-based probes and activity-based proteomics are invaluable.

Affinity-based probes are created by chemically modifying a bioactive compound with a reporter tag (e.g., biotin (B1667282) or a fluorophore) and a reactive group for covalent attachment to the target protein. acs.org An analogue of this compound could be synthesized for this purpose. For instance, a version with a photo-reactive group, such as a benzophenone (B1666685), could be designed. rsc.orgnih.gov Upon binding to its target and exposure to UV light, the probe would form a covalent bond, allowing for the isolation and identification of the target protein via mass spectrometry.

Activity-based proteomics uses probes that react with the active site of enzymes in a mechanism-dependent manner. wikipedia.orgchemrxiv.orgnih.gov If this compound were found to be an inhibitor of a particular enzyme class, an activity-based probe could be developed. This would involve incorporating a reactive "warhead" that covalently modifies the active site of the target enzyme, along with a reporter tag for detection. Such probes allow for the profiling of enzyme activity in complex biological samples.

Metabolic Fate and Biotransformation in Non-Human Biological Systems

The metabolic fate of a xenobiotic compound is a critical determinant of its biological activity and duration of action. The structure of this compound strongly suggests that it would undergo metabolic transformations common to N-acyl amino acids.

The conjugation of benzoic acid with glycine to form N-benzoylglycine, also known as hippuric acid, is a well-established phase II detoxification pathway in many species. ontosight.aiwikipedia.orgacs.orgrsc.org This reaction is catalyzed by glycine N-acyltransferase. ontosight.ainih.gov It is highly probable that the 3,4-dimethoxybenzoic acid, which would be released upon hydrolysis of the ester and amide bonds of the parent compound, would be conjugated with glycine and excreted.

In vitro systems are commonly used to study drug metabolism. nih.govspringernature.comnih.gov Liver microsomes, which contain phase I enzymes like cytochrome P450s, and S9 fractions or hepatocytes, which contain both phase I and phase II enzymes, are standard models. youtube.commdpi.com

Potential metabolic reactions for this compound in these systems include:

Ester Hydrolysis: The methyl ester of the glycinate (B8599266) moiety is susceptible to hydrolysis by esterases, yielding N-(3,4-dimethoxybenzoyl)glycine.

Amide Hydrolysis: The amide bond could be cleaved, releasing 3,4-dimethoxybenzoic acid and glycine methyl ester.

O-Demethylation: The methoxy groups on the benzoyl ring are potential sites for O-demethylation by cytochrome P450 enzymes, leading to hydroxylated metabolites.

Glycine Conjugation: Following hydrolysis to 3,4-dimethoxybenzoic acid, conjugation with glycine would form 3,4-dimethoxyhippuric acid. nih.govnih.gov

Table 3: Predicted Metabolites of this compound

Metabolic ReactionPredicted MetaboliteEnzyme System Involved (Hypothetical)
Ester HydrolysisN-(3,4-dimethoxybenzoyl)glycineEsterases
Amide Hydrolysis3,4-dimethoxybenzoic acidAmidases
O-DemethylationN-(3-hydroxy-4-methoxybenzoyl)glycinateCytochrome P450s (in liver microsomes)
O-DemethylationN-(4-hydroxy-3-methoxybenzoyl)glycinateCytochrome P450s (in liver microsomes)
Hydrolysis and Glycine Conjugation3,4-dimethoxyhippuric acidAmidases, Glycine N-acyltransferase

Identification of Metabolites

In vitro studies using systems such as liver microsomes or hepatocytes from various species are standard for identifying potential metabolites of a xenobiotic. europa.eu For this compound, two primary types of Phase I metabolites are anticipated based on its structure: a hydrolysis product and one or more demethylation products.

One of the most probable initial metabolic transformations is the hydrolysis of the methyl ester group. This reaction would cleave the ester bond, yielding methanol (B129727) and the corresponding carboxylic acid, N-(3,4-dimethoxybenzoyl)glycine . This pathway is common for many ester-containing therapeutic agents. nih.gov

A second key metabolic pathway involves the O-demethylation of the methoxy groups on the benzoyl ring. nih.gov This reaction, catalyzed by cytochrome P450 enzymes, would replace a methyl group with a hydroxyl group, leading to the formation of two possible mono-demethylated isomers: methyl N-(3-hydroxy-4-methoxybenzoyl)glycinate and methyl N-(4-hydroxy-3-methoxybenzoyl)glycinate . nih.govnih.gov Further metabolism could lead to a di-demethylated metabolite, methyl N-(3,4-dihydroxybenzoyl)glycinate .

It is also plausible that these metabolic pathways occur sequentially. For instance, the initial hydrolysis product, N-(3,4-dimethoxybenzoyl)glycine, could subsequently undergo O-demethylation, resulting in hydroxylated glycine conjugates.

The following table summarizes the potential metabolites identified through analogy with similar compounds.

Metabolite IDProposed Structure NameMetabolic ReactionAnticipated Precursor
M1N-(3,4-dimethoxybenzoyl)glycineEster HydrolysisParent Compound
M2Methyl N-(3-hydroxy-4-methoxybenzoyl)glycinateO-DemethylationParent Compound
M3Methyl N-(4-hydroxy-3-methoxybenzoyl)glycinateO-DemethylationParent Compound
M4Methyl N-(3,4-dihydroxybenzoyl)glycinateSequential O-DemethylationM2 or M3
M5N-(3-hydroxy-4-methoxybenzoyl)glycineHydrolysis & O-DemethylationM1 or M2

Elucidation of Metabolic Pathways and Enzyme Involvement

A metabolic pathway is a series of chemical reactions within a cell, catalyzed by enzymes, that results in the modification of a substance. wikipedia.org The biotransformation of this compound would likely involve two well-characterized enzyme systems.

Ester Hydrolysis by Carboxylesterases (CES): The hydrolysis of the methyl ester group is predicted to be mediated by carboxylesterases (CES), a family of serine hydrolases prevalent in the liver and other tissues. wikipedia.org These enzymes catalyze the hydrolysis of a wide array of ester-containing drugs and other xenobiotics. nih.gov In humans, two main forms, hCE1 (predominantly in the liver) and hCE2 (predominantly in the intestine), are responsible for this metabolic activity. bioivt.com Studies on compounds like cocaine and methylphenidate, which also contain methyl ester moieties, have shown that they are rapidly hydrolyzed by CES to their corresponding carboxylic acids. nih.govnih.gov The resulting carboxylic acid metabolite is typically more polar than the parent ester, facilitating its renal elimination. nih.gov

O-Demethylation by Cytochrome P450 (CYP) Enzymes: The O-demethylation of the methoxy groups on the benzoyl ring is a classic Phase I oxidation reaction catalyzed by cytochrome P450 (CYP) monooxygenases. mdpi.com This reaction involves the oxidative removal of the methyl group, which is released as formaldehyde, to form a hydroxyl group. rsc.org In vitro studies on various compounds with dimethoxybenzene structures have demonstrated that this is a major metabolic route. nih.govresearchgate.net For example, the metabolism of 4-substituted methoxybenzoyl compounds has been shown to involve significant O-demethylation. nih.gov Several CYP isoforms, particularly from the CYP1A, CYP2C, and CYP3A families, are known to catalyze O-demethylation reactions with varying efficiency depending on the specific substrate. nih.govmdpi.comresearchgate.net

The following table details the probable enzymes involved in the metabolism of this compound.

Metabolic PathwayEnzyme FamilySpecific Enzymes (Examples)Cellular LocationResulting Transformation
Ester HydrolysisCarboxylesterases (CES)hCE1, hCE2Liver, IntestineCleavage of methyl ester to carboxylic acid
O-DemethylationCytochrome P450 (CYP)CYP1A2, CYP2C9, CYP3A4Liver (Endoplasmic Reticulum)Conversion of methoxy group to hydroxyl group

In Vitro Cellular Permeability and Transport Mechanism Studies (non-clinical)

The ability of a compound to pass through cellular membranes is a critical determinant of its biological activity. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are commonly used to predict a compound's passive diffusion across biological barriers like the gastrointestinal tract.

For a molecule like this compound, cellular transport is likely governed by a combination of passive diffusion and potentially carrier-mediated transport. Its permeability will be influenced by its physicochemical properties, including lipophilicity (log P), molecular size, and polar surface area.

As an N-acyl amino acid ester, the compound is relatively lipophilic compared to its hydrolyzed carboxylic acid metabolite. This increased lipophilicity would generally favor passive diffusion across the lipid bilayer of cell membranes. Studies on amino acid esters have shown they can permeate membranes rapidly as neutral molecules. nih.gov

However, the role of esterification in enhancing permeability is not always straightforward. In a study of N-[4-(benzoylamino)phenylsulfonyl]glycine, the methyl ester prodrug exhibited lower in vitro permeability across ocular tissues compared to the parent drug, suggesting that the free carboxylate anion may be important for transport in some contexts. nih.gov This indicates that while passive diffusion is a probable mechanism, the involvement of amino acid or peptide transporters cannot be ruled out, especially for the hydrolyzed metabolite.

The primary transport mechanisms are summarized below.

Transport MechanismDescriptionRelevance to this compound
Passive DiffusionMovement of a substance across a membrane down its concentration gradient without the help of transport proteins. Favored by higher lipophilicity and low polar surface area.Likely the primary mechanism for the parent ester due to its neutral charge and lipophilic character. nih.gov
Facilitated DiffusionMovement of a substance across a membrane down its concentration gradient with the aid of a channel or carrier protein.Could potentially play a role, though less likely for the parent compound than for metabolites.
Active TransportMovement of a substance across a membrane against its concentration gradient, requiring energy and a carrier protein.May be relevant for the hydrolyzed metabolite, N-(3,4-dimethoxybenzoyl)glycine, which could be a substrate for amino acid or organic anion transporters.

Structure Activity / Structure Property Relationship Studies Theoretical and Experimental, Non Clinical Focus

Design and Synthesis of Methyl N-(3,4-dimethoxybenzoyl)glycinate Analogs for SAR/SPR

The synthesis of N-benzoyl derivatives of amino acids is a well-established chemical transformation. ijirset.com A common and efficient method for preparing the parent compound and its analogs is the Schotten-Baumann reaction. ijirset.com This typically involves the acylation of the amino group of an amino acid ester (like methyl glycinate) with a substituted benzoyl chloride (such as 3,4-dimethoxybenzoyl chloride) in the presence of a base to neutralize the hydrogen chloride byproduct. acs.org Green chemistry approaches have also been developed, utilizing catalysts like polyethylene (B3416737) glycol (PEG-400) to improve yields and safety. ijirset.com

By systematically altering different parts of the parent molecule, researchers can probe the impact of various structural features.

Amino Acid Side Chain: Replacing the hydrogen on the α-carbon of glycine (B1666218) with different alkyl or functionalized groups (i.e., using other amino acid esters as starting materials) can significantly impact steric bulk, lipophilicity, and potential secondary interactions. Studies on N-benzoyl amino esters have shown that varying the amino acid component from glycine to others like L-isoleucine can influence biological activity. scielo.org.mx

Ester Group: The methyl ester can be varied to other alkyl esters (e.g., ethyl, propyl, benzyl) to modulate properties such as solubility, lipophilicity, and susceptibility to hydrolysis. nih.gov Modification of the ionic and lipophilic character of a parent molecule is known to strongly influence its spectrum of activity in vitro. nih.gov

Table 1: Examples of Analogs with Modifications on the Glycinate (B8599266) Moiety
Analog TypeModificationRationale for Study
Amino Acid VariationReplacement of Glycine with Alanine (Methyl N-(3,4-dimethoxybenzoyl)alaninate)Introduce minimal steric bulk (a methyl group) at the α-carbon to probe space constraints.
Amino Acid VariationReplacement of Glycine with Leucine (Methyl N-(3,4-dimethoxybenzoyl)leucinate)Increase lipophilicity and steric bulk with an isobutyl side chain.
Ester VariationEthyl Ester (Ethyl N-(3,4-dimethoxybenzoyl)glycinate)Slightly increase lipophilicity and alter hydrolysis rate.
Ester VariationBenzyl Ester (Benzyl N-(3,4-dimethoxybenzoyl)glycinate)Significantly increase steric bulk and introduce potential for π-stacking interactions.

The aromatic ring is a prime target for modification to tune electronic properties and intermolecular interactions. The effects of substituents on the benzoyl ring can be profound, altering the molecule's reactivity and biological interactions. researchgate.net

Position and Number of Methoxy (B1213986) Groups: The methoxy groups can be moved to other positions on the ring (e.g., 2,4- or 3,5-dimethoxy) to investigate the importance of their specific placement. The number of methoxy groups could also be varied.

Nature of Substituents: The methoxy groups can be replaced with other electron-donating or electron-withdrawing groups. For instance, replacing them with halogens (e.g., chlorine, fluorine) can alter the ring's electronic nature and lipophilicity, which can impact biological activity. nih.goveurochlor.org Other potential substituents include hydroxyl, nitro, or amino groups.

Table 2: Examples of Analogs with Modified Substituents on the Benzoyl Ring
AnalogModificationPotential Impact
Methyl N-(4-hydroxy-3-methoxybenzoyl)glycinateReplacement of one methoxy group with a hydroxyl group.Introduces hydrogen bond donating capability; alters electronics and solubility.
Methyl N-(3,4-dichlorobenzoyl)glycinateReplacement of both methoxy groups with chlorine atoms.Increases lipophilicity; strongly electron-withdrawing effect. Studies on other scaffolds have shown that dichlorination can enhance antibacterial efficacy. researchgate.net
Methyl N-(4-nitrobenzoyl)glycinateReplacement of substituents with a single strong electron-withdrawing nitro group.Significantly alters electronic properties of the aromatic ring and amide bond.
Methyl N-(3,4,5-trimethoxybenzoyl)glycinateAddition of a third methoxy group.Increases electron-donating character and steric hindrance.

Isosteric replacement is a strategy used in medicinal chemistry to substitute one functional group for another with similar physical or chemical properties to enhance a desired property, such as metabolic stability, without losing key binding interactions. u-tokyo.ac.jp

Amide Bond Isosteres: The central amide bond (-CO-NH-) is crucial for the molecule's structure but can be susceptible to enzymatic cleavage. It could be replaced with isosteres such as a reverse amide (-NH-CO-), a thioamide (-CS-NH-), or other groups to alter bond angles and hydrogen bonding capacity.

Ester Bond Isosteres: The ester linkage is also prone to hydrolysis. To improve metabolic stability, it could be replaced with more robust isosteres, such as five-membered heteroaromatic rings (e.g., oxadiazole, triazole), which can mimic the steric and electronic properties of the ester group. nih.gov

Ring Isosteres: The benzene (B151609) ring could be replaced by a heteroaromatic ring like pyridine (B92270) or thiophene (B33073) to introduce heteroatoms, alter dipole moments, and create new potential hydrogen bonding interactions.

Elucidation of Key Pharmacophoric Features (Hypothetical, non-clinical)

A pharmacophore is a conceptual model of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For the class of N-benzoyl glycinates, a hypothetical pharmacophore can be proposed based on its fundamental structure.

Key features would likely include:

Aromatic/Hydrophobic Core: The 3,4-dimethoxybenzoyl ring serves as a hydrophobic region, capable of engaging in van der Waals or hydrophobic interactions.

Hydrogen Bond Donor: The amide N-H group is a strong hydrogen bond donor.

Hydrogen Bond Acceptors: The amide carbonyl oxygen and the ester carbonyl oxygen both act as hydrogen bond acceptors.

Linker Region: The methylene (B1212753) group (-CH2-) of the glycinate provides specific spacing and conformational flexibility between the aromatic ring and the ester group.

Molecular docking studies on related N-benzoyl amino acid derivatives against potential enzyme targets, such as chitinase, have been used to predict binding affinities and analyze interactions involving these pharmacophoric features. scielo.org.mx Such analyses can help rationalize observed SAR and guide the design of new analogs.

Correlation of Structural Features with Observed Biological or Chemical Reactivity (in vitro/theoretical)

By synthesizing and testing analogs, correlations can be drawn between specific structural elements and their impact on activity.

Correlation with in vitro Antifungal Activity: A study on a series of N-benzoyl amino esters and acids revealed important SAR for antifungal activity against Fusarium temperatum and Aspergillus fumigatus. scielo.org.mx It was observed that compounds with a methyl group at the para-position of the benzoyl ring, combined with an L-isoleucine methyl ester moiety, exhibited notable activity against both fungal strains. scielo.org.mx This suggests that a combination of moderate lipophilicity and specific steric bulk on both the aromatic ring and the amino acid component is beneficial for this particular biological effect.

Table 3: Structure-Activity Relationship of N-Benzoyl Amino Ester Analogs against Fungal Strains (Qualitative Summary based on findings from scielo.org.mx)
Benzoyl Ring SubstituentAmino Acid MoietyObserved In Vitro Antifungal Activity
4-MethylL-Isoleucine Methyl EsterRemarkable activity against both F. temperatum and A. fumigatus.
UnsubstitutedL-Isoleucine Methyl EsterRelevant activity against F. temperatum.
4-MethylL-Leucine Methyl EsterRelevant activity against F. temperatum.
UnsubstitutedGlycine Methyl EsterLower or no significant activity reported in the study.

Correlation with Chemical Reactivity: The nature of the substituents on the benzoyl ring directly influences the chemical reactivity of the amide and ester groups. Electron-withdrawing groups on the ring increase the electrophilicity of the carbonyl carbons, making both the amide and ester linkages more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups, like the two methoxy groups in the parent compound, would be expected to decrease the rate of hydrolysis. Theoretical calculations and experimental kinetic studies can quantify these relationships.

Potential Applications in Chemical Biology and Advanced Materials Academic Research Focus

Development as a Chemical Probe for Biological Pathway Elucidation (in vitro)

A chemical probe is a small molecule that can be used to study and manipulate biological systems. The design of such probes often involves a pharmacophore that interacts with a specific biological target, a linker, and a reporter group. While there is no direct evidence of methyl N-(3,4-dimethoxybenzoyl)glycinate being used as a chemical probe, its structure contains features that could be exploited for this purpose.

The 3,4-dimethoxybenzoyl group is a common fragment in molecules that interact with a variety of biological targets. For in vitro applications, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, providing a handle for conjugation to a fluorescent dye, a biotin (B1667282) tag, or an affinity resin. This would allow for the "pull-down" of interacting proteins from cell lysates, aiding in the identification of novel cellular targets and the elucidation of complex biological pathways. The development of such a probe would, however, first require the identification of a specific biological target with which the N-(3,4-dimethoxybenzoyl)glycinate core interacts with sufficient affinity and selectivity.

Use as a Building Block in Complex Molecule Synthesis

The most immediate and well-supported application of this compound is as an intermediate or building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The synthesis of analogous compounds, such as N-(3,4-dimethoxybenzoyl)-L-valine methyl ester and N-(3,4-dimethoxybenzoyl)-L-tryptophan methyl ester, has been reported. scielo.org.mx This suggests that a straightforward synthetic route to this compound would likely involve the acylation of glycine (B1666218) methyl ester with 3,4-dimethoxybenzoyl chloride.

This straightforward synthesis makes it an attractive precursor for creating libraries of compounds for drug discovery screening. The dimethoxybenzoyl moiety is a key feature in numerous pharmacologically active compounds, and the glycine unit provides a flexible linker that can be further modified.

Table 1: Potential Synthetic Utility of this compound

FeaturePotential Synthetic TransformationResulting StructurePotential Application
Ester GroupHydrolysis to carboxylic acidN-(3,4-dimethoxybenzoyl)glycinePeptide synthesis, further functionalization
Amide BondReductionN-(3,4-dimethoxybenzyl)glycine methyl esterIntroduction of a more flexible linker
Benzene (B151609) RingElectrophilic Aromatic SubstitutionModified aromatic coreModulation of electronic properties and binding interactions

Exploration in Supramolecular Chemistry and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures held together by non-covalent interactions. N-acyl amino acid derivatives are known to self-assemble into various supramolecular structures, such as gels, fibers, and vesicles, driven by hydrogen bonding, and hydrophobic interactions.

This compound possesses both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygens of the amide and ester), which are crucial for forming predictable and stable supramolecular assemblies. The aromatic ring can also participate in π-π stacking interactions. By systematically studying the crystallization of this compound and its derivatives, researchers could gain insights into the factors that control molecular packing and potentially design new crystalline materials with desired properties, such as specific optical or mechanical characteristics.

Investigation in Polymer Science or Material Science Applications

The structural features of this compound also suggest its potential utility in polymer and material science. The molecule could be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, to be incorporated as a monomer into a polymer chain. The resulting polymer would feature the N-(3,4-dimethoxybenzoyl)glycinate unit as a pendant group, which could impart specific properties to the material, such as altered hydrophilicity, thermal stability, or the ability to interact with biological molecules.

Furthermore, N-acyl glycine derivatives have been investigated as surfactants and gelling agents. While typically requiring a longer alkyl chain than the methyl group present in this compound, the fundamental amphiphilic nature of the N-acyl amino acid structure could be explored for applications in creating structured liquids or soft materials.

Q & A

Q. Methodology :

  • Stepwise Synthesis : Begin with the coupling of 3,4-dimethoxybenzoic acid with glycine methyl ester using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to minimize side reactions. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Optimization : Apply factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors, improving yield reproducibility .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the presence of the 3,4-dimethoxybenzoyl group (aromatic protons at δ 6.8–7.2 ppm, methoxy signals at δ 3.8–3.9 ppm) and glycinate backbone (CH₂ at δ 3.6–4.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .

Advanced: How do structural modifications of the 3,4-dimethoxybenzoyl group influence the compound’s biological activity, and how can conflicting data be resolved?

Q. Methodology :

  • Comparative Studies : Synthesize analogs with varying substituents (e.g., 2,4-dimethoxy or 4-chloro derivatives) and evaluate their enzyme inhibition profiles (e.g., cyclooxygenase or kinase assays). Use molecular docking simulations (AutoDock Vina) to correlate substituent effects with binding affinities .
  • Data Reconciliation : Apply multivariate analysis to resolve contradictions (e.g., Principal Component Analysis to differentiate bioactivity trends caused by electronic vs. steric effects) .

Advanced: What computational strategies can predict the reaction pathways for synthesizing this compound?

Q. Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and identify energy barriers for key steps (e.g., amide bond formation). Compare with experimental kinetics data .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents and catalysts, reducing trial-and-error experimentation .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

Q. Methodology :

  • Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes like COX-2) to distinguish competitive vs. non-competitive mechanisms. Analyze data using Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Basic: What are the best practices for ensuring batch-to-batch consistency in synthesizing this compound?

Q. Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Quality Control : Validate each batch using LC-MS (electrospray ionization) to detect trace impurities (<0.1%) and ensure reproducibility .

Advanced: How can researchers investigate the compound’s pharmacokinetic properties in preclinical models?

Q. Methodology :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF-MS. Compare half-life (t₁/₂) and intrinsic clearance rates .
  • Permeability Studies : Use Caco-2 cell monolayers to assess intestinal absorption potential (Papp values) and P-glycoprotein efflux effects .

Advanced: What experimental frameworks are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

Q. Methodology :

  • Taguchi Design : Optimize substituent combinations (e.g., methoxy vs. methyl groups) using orthogonal arrays to minimize experimental runs while maximizing SAR insights .
  • Free-Wilson Analysis : Decompose bioactivity data into contributions from individual substituents to prioritize synthetic targets .

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